molecular formula C15H15ClN2O2S B060777 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide CAS No. 175202-85-4

2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide

Cat. No. B060777
M. Wt: 322.8 g/mol
InChI Key: OZJNLFBIXACHOQ-UHFFFAOYSA-N
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Description

"2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" is a compound that belongs to a class of chemicals known for their diverse range of biological activities and chemical properties. Its synthesis and analysis are crucial for understanding its potential applications and interactions within various chemical and biological environments.

Synthesis Analysis

The synthesis of compounds related to "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" often involves multiple steps, including halogenation, methylation, and condensation reactions. For instance, compounds with similar structural frameworks are synthesized through pathways that may involve etherification, reduction, diazotization, and hydrolysis reactions to achieve the desired molecular structure with high yields (Quan, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques, including X-ray diffraction, infrared spectroscopy, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. These techniques provide valuable insights into the compound's geometry, bond lengths, bond angles, and overall molecular conformation (A. Suhta et al., 2024).

Chemical Reactions and Properties

The chemical reactivity of "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" and its analogs involves interactions with various reagents and conditions, leading to a range of chemical transformations. These reactions are essential for modifying the compound's structure and enhancing its biological or chemical properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored to produce mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of related compounds in synthetic chemistry (C. Corral & J. Lissavetzky, 1984).

Scientific Research Applications

  • Pharmaceuticals

  • Agriculture

  • Material Science

  • Medicinal Chemistry

    • Summary of Application: This compound could be used in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
  • Chemical Synthesis

    • Summary of Application: This compound could be used in chemical synthesis, which involves the composition of pharmaceutical substances or biologically active drugs .
  • Biochemical Research

    • Summary of Application: This compound could be used in biochemical research, which involves studying the chemical processes and substances that occur within living organisms .
  • Synthesis of Other Compounds

    • Summary of Application: This compound could be used in the synthesis of other complex compounds, such as 2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid .
  • Anti-Inflammatory Activity

    • Summary of Application: Some indole derivatives, which could potentially include this compound, have shown anti-inflammatory activity .
    • Results or Outcomes: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
  • Commercial Availability

    • Summary of Application: This compound is commercially available from certain scientific supply companies, suggesting it may have various applications in research and industry .

Safety And Hazards

This compound is intended for R&D use only. It is not recommended for medicinal, household or other use .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-5-7-13(8-6-12)21-10-11-3-1-2-4-14(11)20-9-15(19)18-17/h1-8H,9-10,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJNLFBIXACHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381187
Record name 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide

CAS RN

175202-85-4
Record name 2-[2-[[(4-Chlorophenyl)thio]methyl]phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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